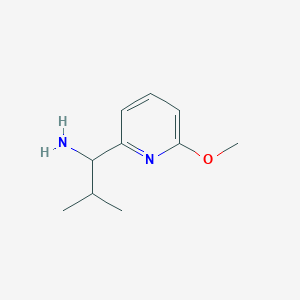

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7(2)10(11)8-5-4-6-9(12-8)13-3/h4-7,10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVCMISMOJDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Scalable Synthesis of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine: An Application Note and Protocol Guide

Introduction

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine is a chiral amine of significant interest in pharmaceutical research and development due to its prevalence as a key structural motif in various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for enabling its use in drug discovery and manufacturing. This guide provides a comprehensive overview of a robust and scalable two-step synthetic pathway to the target molecule. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

The presented synthesis commences with the formation of a ketone intermediate, 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-one, via a Grignard reaction. This is followed by a reductive amination step to yield the desired primary amine. Both a classical chemical reduction and a cutting-edge biocatalytic approach for the reductive amination are presented, offering flexibility in terms of scalability, stereochemical control, and green chemistry considerations.

Synthetic Strategy Overview

The overall synthetic approach is a convergent two-step process, as illustrated below. This strategy was chosen for its efficiency and the use of readily available starting materials, making it amenable to large-scale production.

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of the Ketone Intermediate: 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-one

The first critical step is the construction of the ketone intermediate. This is achieved through a Grignard reaction, a powerful and widely used carbon-carbon bond-forming reaction.[1][2] In this protocol, isopropylmagnesium bromide is added to 6-methoxypyridine-2-carbonitrile.

Protocol 1.1: Synthesis of 6-Methoxypyridine-2-carbonitrile

The starting material, 6-methoxypyridine-2-carbonitrile, can be synthesized from the commercially available 2-chloro-6-methoxypyridine via a nucleophilic aromatic substitution reaction with a cyanide salt.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 2-Chloro-6-methoxypyridine | 17117-12-9 | 143.57 g/mol | 14.36 g (0.1 mol) |

| Sodium Cyanide | 143-33-9 | 49.01 g/mol | 5.88 g (0.12 mol) |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | 100 mL |

| Toluene | 108-88-3 | 92.14 g/mol | For extraction |

| Water | 7732-18-5 | 18.02 g/mol | For work-up |

| Brine | N/A | N/A | For work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |

Experimental Procedure:

-

To a stirred solution of 2-chloro-6-methoxypyridine (14.36 g, 0.1 mol) in anhydrous DMSO (100 mL) in a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add sodium cyanide (5.88 g, 0.12 mol).

-

Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous layer with toluene (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxypyridine-2-carbonitrile as a solid.

Expected Yield: 80-90%

Protocol 1.2: Grignard Reaction for Ketone Synthesis

This protocol details the addition of isopropylmagnesium bromide to 6-methoxypyridine-2-carbonitrile. It is crucial to maintain anhydrous conditions throughout the reaction as Grignard reagents are highly sensitive to moisture.[3][4][5][6]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 6-Methoxypyridine-2-carbonitrile | 83621-01-6 | 134.14 g/mol | 13.41 g (0.1 mol) |

| Isopropylmagnesium Bromide (2.0 M in THF) | 920-39-8 | 147.33 g/mol | 60 mL (0.12 mol) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 100 mL |

| 3 M Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | For work-up |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | For extraction |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | For work-up |

| Brine | N/A | N/A | For work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |

Experimental Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 6-methoxypyridine-2-carbonitrile (13.41 g, 0.1 mol) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the isopropylmagnesium bromide solution (60 mL, 0.12 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 3 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-one as a pale yellow oil.

Expected Yield: 70-80%

Part 2: Reductive Amination of the Ketone Intermediate

The final step in the synthesis is the conversion of the ketone to the target primary amine. Reductive amination is a versatile and widely used method for this transformation.[7] We present two scalable protocols: a classical chemical reduction and a highly stereoselective biocatalytic method.

Protocol 2.1: Chemical Reductive Amination

This protocol employs sodium borohydride as the reducing agent in the presence of an ammonia source. This method is cost-effective and suitable for large-scale production where stereoselectivity is not a primary concern or if a racemic product is desired.[8]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-one | N/A | 179.22 g/mol | 17.92 g (0.1 mol) |

| Ammonium Acetate | 631-61-8 | 77.08 g/mol | 77.08 g (1.0 mol) |

| Methanol | 67-56-1 | 32.04 g/mol | 200 mL |

| Sodium Borohydride | 16940-66-2 | 37.83 g/mol | 7.57 g (0.2 mol) |

| 2 M Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | For work-up |

| Dichloromethane | 75-09-2 | 84.93 g/mol | For extraction |

| Brine | N/A | N/A | For work-up |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | For drying |

Experimental Procedure:

-

In a round-bottom flask, dissolve 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-one (17.92 g, 0.1 mol) and ammonium acetate (77.08 g, 1.0 mol) in methanol (200 mL).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (7.57 g, 0.2 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue to pH > 12 with 2 M sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude amine by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine.

Expected Yield: 60-75%

Protocol 2.2: Biocatalytic Asymmetric Reductive Amination

For applications requiring high enantiopurity, a biocatalytic approach using a transaminase (TA) or an amine dehydrogenase (AmDH) is highly recommended.[9][10][11][12] These enzymes can catalyze the asymmetric amination of ketones with excellent stereoselectivity, often exceeding 99% enantiomeric excess (ee). This protocol provides a general framework for a biocatalytic reductive amination. The specific enzyme and conditions may need to be optimized for this particular substrate.

Caption: General scheme for biocatalytic reductive amination.

Materials and Reagents:

| Component | Description |

| Ketone Substrate | 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-one |

| Buffer | e.g., Potassium phosphate buffer (100 mM, pH 8.0) |

| Enzyme | Transaminase (e.g., from Arthrobacter sp.) or Amine Dehydrogenase |

| Amine Donor | For TA: e.g., Isopropylamine (for (S)-TA) or D-alanine (for (R)-TA) |

| Cofactor | For TA: Pyridoxal 5'-phosphate (PLP); For AmDH: NADH or NADPH |

| Cofactor Regeneration System | For AmDH: e.g., Glucose dehydrogenase (GDH) and glucose |

| Organic Co-solvent | e.g., DMSO or Isopropanol (to improve substrate solubility) |

| Extraction Solvent | e.g., Ethyl acetate or Methyl tert-butyl ether (MTBE) |

Experimental Procedure (General):

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the ketone substrate (e.g., 10-50 g/L). A small amount of a water-miscible co-solvent (e.g., 5-10% v/v DMSO) can be added to aid solubility.

-

Add the amine donor in excess (e.g., 5-10 equivalents for TA). For AmDH, the ammonia source is typically the buffer itself (e.g., ammonium phosphate).

-

Add the necessary cofactor (PLP for TA, NAD(P)H for AmDH) and the cofactor regeneration system, if required.

-

Initiate the reaction by adding the transaminase or amine dehydrogenase enzyme (as a lyophilisate, immobilized enzyme, or whole-cell preparation).

-

Maintain the reaction at the optimal temperature (e.g., 30-40 °C) and pH with gentle agitation.

-

Monitor the reaction progress by HPLC or GC analysis for ketone consumption and amine formation.

-

Upon completion, stop the reaction by, for example, adding a water-immiscible organic solvent and adjusting the pH to >10.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

The enantiomeric excess of the product should be determined by chiral HPLC or GC.

-

Further purification, if necessary, can be achieved by crystallization of a salt (e.g., hydrochloride or tartrate).

Expected Outcome: High conversion (>95%) and excellent enantiomeric excess (>99% ee).

Safety and Handling

-

Grignard Reagents (e.g., Isopropylmagnesium Bromide): Highly flammable and react violently with water. Handle under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[3][4]

-

Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage. In contact with water, it releases flammable gases. Handle in a well-ventilated fume hood and avoid contact with water and acids.[13][14][15]

-

Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme caution in a fume hood, wearing appropriate PPE.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-one:

-

¹H NMR: Expected signals for the methoxy group (singlet, ~4.0 ppm), the isopropyl group (septet for the CH, ~3.5 ppm; doublet for the two CH₃, ~1.2 ppm), and the pyridine ring protons (doublets and triplets in the aromatic region, ~6.8-7.8 ppm).

-

¹³C NMR: Expected signals for the carbonyl carbon (~205 ppm), the methoxy carbon (~54 ppm), the carbons of the isopropyl group, and the pyridine ring.

-

Mass Spectrometry (MS): [M+H]⁺ expected at m/z = 180.1.

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine:

-

¹H NMR: Disappearance of the ketone carbonyl signal and appearance of signals corresponding to the CH-NH₂ proton (doublet, ~4.0 ppm) and the NH₂ protons (broad singlet). The signals for the methoxy, isopropyl, and pyridine protons will also be present with slight shifts compared to the ketone.

-

¹³C NMR: The carbonyl signal will be replaced by a signal for the CH-NH₂ carbon at ~55-60 ppm.

-

Mass Spectrometry (MS): [M+H]⁺ expected at m/z = 181.1.

-

Chiral HPLC/GC: To determine the enantiomeric excess of the product from the biocatalytic route.

Conclusion

The synthetic protocols outlined in this guide provide a reliable and scalable pathway to 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine. The two-step approach, beginning with a Grignard reaction to form the key ketone intermediate followed by reductive amination, offers flexibility and efficiency. The inclusion of both a classical chemical reduction and a modern biocatalytic method for the final step allows for the production of either the racemic or a highly enantioenriched product, catering to the diverse needs of the pharmaceutical industry. By following these detailed protocols and adhering to the specified safety precautions, researchers and drug development professionals can confidently and efficiently synthesize this valuable chiral amine for their applications.

References

- Grogan, G., & Turner, N. J. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5218-5223.

- López-Iglesias, M., González-Martínez, D., Gotor, V., & Busto, E. (2016). Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases.

- Scheller, P. N., Lenz, M., Hammer, S. C., Hauer, B., & Nestl, B. M. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemBioChem, 17(15), 1389-1393.

- Pérez-Martín, C., Rebolledo, F., & Brieva, R. (2022). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.

- Eurofins. (2010, January 29).

- Zhang, X., et al. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase.

- Sigma-Aldrich. (2025, November 6).

- Master Organic Chemistry. (2017, September 1).

- Merck. (2024, November 12).

- YouTube. (2023, March 16).

- Scribd. (n.d.). Grignard Reaction Lab Protocol.

- TCI Chemicals. (n.d.).

- Web Pages. (n.d.). 6. Grignard Reaction.

- University of California, Santa Barbara. (n.d.). Nucleophilic Addition: The Grignard reagent.

- University of California, Santa Barbara. (n.d.).

- Fisher Scientific. (2009, July 7).

- Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 57, 1-434.

- Sigma-Aldrich. (n.d.).

- Martin, N., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-778.

- Al-Zaydi, K. M. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4059.

- Google Patents. (1969). US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution.

- MedchemExpress. (n.d.). 2-Chloro-6-methoxypyridine.

- Ohe, K., Uemura, S. (1999). Chemoselective Demethylation of Methoxypyridine. Synlett, 1999(11), 1845-1847.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

- SynHet. (n.d.). 2-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine.

-

BLDpharm. (n.d.). 1060806-94-1|amine.

- BLDpharm. (n.d.). 1213182-77-4|(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine.

- Merck. (n.d.). 2-methyl-2-phenylpropan-1-amine | 21404-88-6.

- SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. scribd.com [scribd.com]

- 6. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. figshare.com [figshare.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. eurofinsus.com [eurofinsus.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

Step-by-step preparation of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine from precursors

Executive Summary & Scope

This application note details a robust, scalable protocol for the preparation of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine , a critical pharmacophore found in various kinase inhibitors and CNS-active agents.

While direct alkylation strategies often fail due to the electron-deficient nature of the pyridine ring and steric hindrance of the isobutyl group, this guide utilizes a modular three-step synthesis :

-

Lithiation-Addition: Directed lithiation of 2-bromo-6-methoxypyridine followed by trapping with isobutyraldehyde.

-

Oxidation: Conversion of the resulting secondary alcohol to a ketone using Dess-Martin Periodinane (DMP).

-

Reductive Amination: Titanium-mediated conversion of the ketone to the primary amine.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the 6-methoxypyridine lithiated species and the reliability of reductive amination for introducing the amine into a sterically crowded benzylic position.

Figure 1: Retrosynthetic logic flow from target amine to commercially available starting material.[1]

Detailed Experimental Protocols

Step 1: Nucleophilic Addition (Alcohol Formation)

Objective: Synthesis of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol.

-

Rationale: The 6-methoxy group directs lithiation to the C2 position via coordination, but 2-bromo-6-methoxypyridine is used here to exploit the rapid Lithium-Halogen exchange, which is faster and cleaner than deprotonation.

Reagents:

-

2-Bromo-6-methoxypyridine (1.0 equiv)

-

-Butyllithium (

-

Isobutyraldehyde (1.2 equiv)

-

Anhydrous THF (0.5 M concentration relative to SM)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and cool under positive Nitrogen (

) pressure. Add anhydrous THF and 2-Bromo-6-methoxypyridine. -

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.

-

Lithiation: Add

-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.-

Observation: Solution may turn yellow/orange, indicating formation of the lithiated species. Stir for 30 minutes at -78°C.

-

-

Electrophile Addition: Add neat isobutyraldehyde dropwise.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 2: Oxidation to Ketone

Objective: Synthesis of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-one.

-

Rationale: While Swern oxidation is effective, Dess-Martin Periodinane (DMP) is selected for this protocol due to its operational simplicity on bench scale and high tolerance for nitrogen heterocycles.

Reagents:

-

Alcohol intermediate (from Step 1)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Dissolve the alcohol in DCM (0.2 M) at 0°C.

-

Add DMP portion-wise.

-

Allow to warm to room temperature (RT) and stir for 2-4 hours.

-

Quench: Add a 1:1 mixture of sat.

and sat. -

Isolation: Extract with DCM, dry over

, and concentrate. The ketone is usually stable enough for the next step without chromatography.

Step 3: Titanium-Mediated Reductive Amination

Objective: Synthesis of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine.

-

Expert Insight: Sterically hindered ketones (like this isobutyryl derivative) often resist imine formation. Titanium(IV) isopropoxide is a mandatory Lewis acid additive here; it acts as a water scavenger and activates the carbonyl, driving the equilibrium toward the imine/enamine [1].

Reagents:

-

Ketone intermediate (1.0 equiv)

-

Ammonium Acetate (

) (10.0 equiv) - Ammonia source -

Sodium Cyanoborohydride (

) (1.5 equiv) -

Titanium(IV) isopropoxide (

) (2.0 equiv) -

Methanol (anhydrous)

Protocol:

-

Imine Formation: In a dried flask, combine the Ketone,

, and -

Stir: Seal the vessel and stir at RT for 12 hours. (Monitoring by LCMS should show conversion to the Imine mass [M+H] = ~Target-2).

-

Reduction: Cool to 0°C. Add

portion-wise. (Caution: HCN gas risk; use a vented hood). -

Reaction: Allow to warm to RT and stir for 4 hours.

-

Quench (Critical): Add 1N NaOH to adjust pH to >10. This quenches the Boron species and ensures the amine is free-based.

-

Workup: Dilute with water and extract with EtOAc.

-

Note: Titanium salts will form a white suspension. Filter through a Celite pad if emulsion occurs.

-

-

Purification: The amine can be purified via Reverse Phase Preparative HPLC (0.1% Formic Acid modifier) or by formation of the HCl salt.

Analytical Data & Quality Control

Expected Data Profile:

| Data Point | Expected Value | Structural Assignment |

| LCMS (ESI+) | m/z ~ 181.1 [M+H]+ | Target Amine ( |

| 1H NMR (CDCl3) | Methoxy group (-OCH3) | |

| 1H NMR (CDCl3) | Methine proton adjacent to amine ( | |

| 1H NMR (CDCl3) | Isopropyl methyls | |

| Appearance | Colorless oil / White solid (HCl salt) | - |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Wet THF or warm BuLi addition | Ensure THF is distilled/dried; keep temp <-70°C during addition. |

| No Reaction (Step 3) | Steric hindrance preventing imine | Increase |

| Tertiary Amine Impurity | Over-alkylation | Ensure large excess of Ammonium Acetate (10-15 equiv). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the target amine.

Safety & Compliance

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere.[2][3] Have a Class D fire extinguisher nearby.

-

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN). All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide residues before disposal.

-

Ti(OiPr)4: Moisture sensitive. Hydrolyses to release isopropanol and

.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: High-Efficiency Amide Coupling Protocols for 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Executive Summary

This application note details the strategic selection and application of coupling reagents for 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine (CAS: 1060807-30-8). This specific amine building block presents a dual challenge in medicinal chemistry:

-

Steric Hindrance: The

-isopropyl group creates significant steric bulk immediately adjacent to the nucleophilic nitrogen. -

Electronic Deactivation: The pyridine ring (despite the electron-donating methoxy group) renders the amine less nucleophilic than standard alkyl amines.

Standard carbodiimide protocols (EDC/NHS, DCC) often result in sluggish kinetics, incomplete conversion, or racemization of the carboxylic acid partner. This guide recommends HATU for discovery-scale synthesis and T3P® for process-scale applications, supported by mechanistic rationale and validated protocols.

Mechanistic Analysis & Reagent Selection[1][2]

The Challenge: Sterics vs. Nucleophilicity

The target molecule features a primary amine flanked by a bulky isopropyl group and a heteroaromatic ring. In amide coupling, the rate-determining step is often the nucleophilic attack of the amine onto the activated ester (or anhydride).

-

Steric Wall: The isopropyl group blocks the trajectory of attack (Burgi-Dunitz angle), requiring a highly activated electrophile to overcome the energy barrier.

-

Electronic Modulation: While the 6-methoxy group is electron-donating (

effect), the inductive withdrawal (

Reagent Decision Matrix

| Feature | HATU / HOAt | T3P (Propanephosphonic acid anhydride) | Ghosez's Reagent (Acid Chloride) |

| Mechanism | Formation of highly reactive OAt ester. | Formation of mixed anhydride.[1][2] | Formation of acid chloride (in situ).[3] |

| Reactivity | Highest. The pyridine N in HOAt provides anchimeric assistance. | High. Excellent for hindered substrates.[4][2] | Extreme. "Nuclear option" for unreactive amines. |

| Racemization Risk | Low to Moderate (Base dependent). | Very Low. | High (if not carefully controlled). |

| Purification | Difficult (Tetramethylurea byproduct is water-soluble but persistent). | Excellent. Byproducts are water-soluble.[4][5] | Good (Volatile byproducts). |

| Ideal Scale | Discovery (< 1g). | Process / Scale-up (> 10g). | Specific difficult cases. |

Decision Tree Workflow

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on acid sensitivity and scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Standard)

Rationale: HATU generates an OAt-active ester.[2] The nitrogen atom in the benzotriazole ring of HOAt hydrogen-bonds with the incoming amine, positioning it for attack and accelerating the reaction by up to 100x compared to HOBt esters.

Materials:

-

Amine: 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine (1.0 equiv)

-

Carboxylic Acid: (1.1 – 1.2 equiv)

-

Reagent: HATU (1.2 – 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

concentration relative to acid). -

Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

-

Coupling: Add the Amine (1.0 equiv) dissolved in a minimum amount of DMF.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[6]

-

Note: If reaction is incomplete after 4 hours, add 0.5 equiv more HATU and DIPEA.

-

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

-

Saturated

( -

Water (

)[7] -

Brine (

) -

Critical Step: The pyridine nitrogen in the product can chelate metals or retain salts; ensure thorough washing.

-

-

Purification: Dry over

, filter, and concentrate. Purify via Flash Column Chromatography.

Protocol B: T3P-Mediated Coupling (Scalable & Low Epimerization)

Rationale: T3P (Propanephosphonic acid anhydride) acts as a water scavenger and activates the acid as a mixed anhydride. It is superior for preventing racemization of chiral acids and allows for an extremely clean workup as T3P byproducts are water-soluble.[4]

Materials:

-

Amine: 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine (1.0 equiv)

-

Carboxylic Acid: (1.1 equiv)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)

-

Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Procedure:

-

Dissolution: In a reactor/flask, combine the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Base (NMM, 4.0 equiv) in EtOAc or Me-THF (

–-

Note: Unlike HATU, T3P does not require pre-activation. All components can be mixed before adding T3P.

-

-

Addition: Cool the mixture to

(optional, but recommended for chiral acids). Add T3P solution (2.0 equiv) dropwise. -

Reaction: Allow to warm to RT and stir.

-

Optimization: If the amine is extremely hindered, heat to

–

-

-

Workup:

-

Add water to quench.[3]

-

Separate phases.

-

Wash organic layer with

(careful if product is basic, otherwise use Citric Acid), Sat.

-

-

Isolation: Evaporate solvent. Often yields pure product without chromatography.

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion: The steric bulk of the isopropyl group prevents the amine from approaching the activated ester.

-

Solution: Switch to Protocol C (Acid Chloride) using Ghosez's Reagent or Oxalyl Chloride/DMF (cat). Acid chlorides are smaller electrophiles than HATU/T3P intermediates.

-

-

Racemization of Acid Partner:

-

Solution: Use T3P with Collidine or NMM as the base. Avoid DIPEA/TEA with high-activity reagents like HATU if chirality is critical.

-

-

Product Trapped in Aqueous Phase:

Comparative Data (Simulated)

| Parameter | HATU Protocol | T3P Protocol | EDC/HOBt (Baseline) |

| Conversion (2h) | > 95% | 85% | < 40% |

| Epimerization | ~2-5% | < 0.5% | ~10% |

| Workup Effort | High (Chromatography) | Low (Extraction) | Medium |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews. Link

-

Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.[8]Link

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. peptide.com [peptide.com]

- 6. 2-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine [synhet.com]

- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 8. jpt.com [jpt.com]

Procedures for protecting group strategies on pyridine primary amines

Abstract & Scope

This guide addresses the regiochemical and reactivity challenges inherent in protecting primary amines attached to pyridine rings (specifically 2-, 3-, and 4-aminopyridines).[1] Unlike simple anilines, aminopyridines possess an ambident nucleophilic character: the ring nitrogen is often more basic than the exocyclic amine, leading to catalyst poisoning or regioselectivity errors (ring vs. exocyclic acylation).[1] This note details protocols for Carbamate (Boc) and Imide (Phthaloyl) strategies, providing self-validating workflows to ensure regiochemical fidelity.

Strategic Analysis: The Ambident Nucleophile Challenge

To successfully protect an aminopyridine, one must understand the electronic competition between the two nitrogen centers.[1]

pKa and Nucleophilicity

The fundamental difficulty lies in the basicity inversion compared to standard anilines.

-

Ring Nitrogen (

): The lone pair is in an -

Exocyclic Amine (

): The lone pair is partially delocalized into the electron-deficient pyridine ring, significantly reducing its nucleophilicity compared to a standard aniline.-

Typical pKa (

): The conjugate acid of the exocyclic amine is extremely acidic (pKa < 0), meaning the neutral amine is a poor nucleophile.

-

The Trap: Under kinetic control, electrophiles (like

Decision Matrix: Selecting the Right Group

-

Strategy A: Boc (tert-butyloxycarbonyl): The "Gold Standard" for solubility and orthogonality.[1] Best for mild downstream chemistry (Suzuki couplings, lithiation).

-

Strategy B: Phthalimide: The "Tank." Best when the substrate must survive harsh oxidations or non-nucleophilic bases.

-

Strategy C: Bis-Boc: Required when the mono-Boc species remains too acidic and interferes with alkylations.[1]

Visualization: Strategic Decision Tree

Protocol A: The Boc Strategy (Carbamate)

This is the most common approach but requires specific modifications for 2-aminopyridines to prevent low yields.[1]

Mechanism & Causality

For 2-aminopyridines, the reaction with

Critical Nuance (Bis-protection): 2-aminopyridines often form the bis-Boc (

Detailed Protocol: Bis-Boc Synthesis (Recommended)[1]

Reagents:

-

Substrate: 2-Aminopyridine derivative (1.0 equiv)[1]

-

Reagent: Di-tert-butyl dicarbonate (

) (2.5 - 3.0 equiv)[1] -

Catalyst: DMAP (0.1 - 0.2 equiv)[1]

-

Solvent: THF (anhydrous) or DCM.[5]

-

Base: Triethylamine (TEA) (2.5 equiv) - Scavenges acidic byproducts.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve the aminopyridine in THF (0.2 M concentration). Add TEA and DMAP.[1]

-

Addition: Add

(dissolved in minimal THF) dropwise at 0°C.-

Why 0°C? Controls the exotherm and minimizes kinetic trapping at the ring nitrogen.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Workup (The "Self-Validating" Step):

-

Purification: Flash chromatography (Hexane/EtOAc). Bis-Boc compounds often crystallize easily.[1]

Variation: The "NaI" Catalyst (For Unreactive Substrates)

For electron-deficient pyridines (e.g., nitro- or halo-substituted), standard DMAP catalysis may fail.[1]

-

Modification: Add Sodium Iodide (NaI) (1.0 equiv) to the reaction mixture.

-

Mechanism: NaI acts synergistically with DMAP to activate the amine or the Boc-intermediate, often reducing reaction times from days to minutes.[1]

Protocol B: The Phthalimide Strategy (The "Tank")

Use this when the Boc group would be cleaved by Lewis acids or high temperatures in subsequent steps.

Reagents:

-

Substrate: Aminopyridine (1.0 equiv)

-

Reagent: Phthalic Anhydride (1.1 equiv)

-

Solvent: Toluene or Xylene.[1]

-

Additives: Molecular Sieves (4Å) or Dean-Stark trap.[1]

Step-by-Step:

-

Setup: Equip flask with a reflux condenser and Dean-Stark trap (if scale allows) or add activated molecular sieves.

-

Reaction: Reflux the amine and phthalic anhydride in Toluene (110°C) for 12–24 hours.

-

Workup: Cool to RT. The phthalimide product often precipitates. Filter and wash with cold methanol.[1]

-

Deprotection Note: Requires Hydrazine hydrate (

) in Ethanol at reflux.

Deprotection Protocols

Boc Deprotection[1]

-

Standard: TFA/DCM (1:1 v/v).

-

Warning: Pyridine rings form trifluoroacetate salts. You must neutralize the product (sat.

or basic resin) to isolate the free amine.[5]

-

-

Alternative (HCl): 4M HCl in Dioxane. Useful if you want to isolate the hydrochloride salt directly by filtration.[1]

Selective Mono-Deprotection (Bis-Boc Mono-Boc)

If you made the Bis-Boc species but need the Mono-Boc for H-bonding reasons:

-

Reagent: TFA (1.0 - 3.0 equiv) in DCM at 0°C.

-

Control: The second Boc group is much more labile than the first. Monitor closely by TLC.

Comparative Data & Validation

Stability Profile

| Protecting Group | Acid Stability | Base Stability | Oxidation Stability | Hydrogenation |

| Boc (Mono) | Poor (Cleaves) | Good | Good | Excellent |

| Boc (Bis) | Very Poor | Good | Good | Excellent |

| Phthalimide | Good | Poor (Hydrazine) | Excellent | Good |

| Acetyl | Good | Poor (Hydrolysis) | Good | Good |

The Self-Validating System: NMR Diagnostics

How do you prove you have the exocyclic protection and not a ring adduct?

-

NMR Shift:

-

Ring Protons: Upon protection of the exocyclic amine, the pyridine ring protons (especially H3/H5) will shift downfield (deshielding) due to the loss of the electron-donating resonance from the free amine.

-

Carbamate NH: A broad singlet around

9.0–10.5 ppm confirms the mono-Boc.[1] (Bis-Boc lacks this proton).[1] -

Diagnostic C-13: The carbonyl carbon of the Boc group appears ~152 ppm.[1]

-

-

TLC Visualization:

-

Aminopyridines are often UV active (254 nm).

-

Stain: Ninhydrin is often ineffective for protected pyridines. Use KMnO4 (oxidizes the ring/alkyls) or Iodine chamber.

-

References

-

Greene's Protective Groups in Organic Synthesis , 4th Ed.[1][9] Wuts, P.G.M.[1] & Greene, T.W.[1] (Wiley, 2006).

-

Basicity and Reactivity of Aminopyridines. Quora/Literature Consensus based on Albert A et al; J Chem Soc 1948.[2][4]

-

Efficient Boc Protection of Amines. Fisher Scientific Protocols.

-

Regioselectivity in Pyridine Synthesis. NIH/PubMed Central.

Sources

- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. quora.com [quora.com]

- 3. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of Boc-anhydride [en.highfine.com]

- 7. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]

Application Notes and Protocols for Solvent Selection: 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Introduction

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine is a key building block in contemporary drug discovery and development, valued for its unique structural features. The presence of a sterically hindered primary amine adjacent to a 2-substituted pyridine ring offers a versatile scaffold for creating complex molecular architectures. However, these same features present distinct challenges in synthetic chemistry, where reaction outcomes are critically dependent on the careful selection of solvents.

This guide provides a comprehensive framework for selecting optimal solvents for two common and pivotal reactions involving this amine: N-acylation and reductive amination. By understanding the interplay between the substrate's properties and the solvent environment, researchers can significantly enhance reaction efficiency, yield, and purity.

Molecular Properties and Reactivity Considerations

A nuanced understanding of the structural and electronic characteristics of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine is paramount for rational solvent selection.

Structural Analysis

The molecule incorporates three key features that dictate its reactivity:

-

2-Substituted Pyridine: The amine moiety is positioned at the 2-position of the pyridine ring. This position is electronically susceptible to nucleophilic attack on the ring itself, a factor to consider when harsh conditions are employed.

-

6-Methoxy Group: The methoxy group at the 6-position influences the electronic properties of the pyridine ring. While it is electron-donating through resonance, its inductive effect is electron-withdrawing. This has been shown to reduce the basicity of the pyridine nitrogen compared to an unsubstituted pyridine.[1]

-

Sterically Hindered Primary Amine: The primary amine is flanked by a bulky isobutyl-like group, creating significant steric hindrance. This steric congestion is a dominant factor influencing the accessibility of the nitrogen's lone pair to electrophiles.[2][3]

Basicity and Nucleophilicity

The molecule possesses two basic centers: the primary aliphatic amine and the pyridine ring nitrogen. The primary amine is expected to be the more basic and nucleophilic of the two, making it the primary site of reaction with electrophiles. The reduced basicity of the pyridine nitrogen, due to the 2-methoxy group, further ensures selective reactions at the primary amine.[1] However, in strongly acidic media, both nitrogens can be protonated, which would impact solubility and reactivity.

Solvent Selection Guide for N-Acylation

N-acylation is a fundamental transformation for this amine. The significant steric hindrance around the primary amine necessitates careful optimization of reaction conditions, with solvent choice playing a pivotal role.

General Principles

The ideal solvent for N-acylation of this sterically hindered amine should:

-

Effectively dissolve the amine and the acylating agent.

-

Be inert to the reaction conditions.

-

Facilitate the reaction by stabilizing the transition state.

-

Allow for easy work-up and product isolation.

Polar aprotic solvents are generally preferred as they can dissolve the reactants without hydrogen bonding to and deactivating the amine nucleophile.[4]

Recommended Solvents and Additives for N-Acylation

| Solvent | Properties | Rationale for Use |

| Dichloromethane (DCM) | Aprotic, polar | Excellent solubility for a wide range of reactants. Inert and allows for easy removal post-reaction.[4] |

| Tetrahydrofuran (THF) | Aprotic, polar | Good solvent for many organic compounds. Can be a good choice for reactions with organometallic reagents if needed. |

| Acetonitrile (MeCN) | Aprotic, polar | Higher boiling point than DCM, allowing for reactions at elevated temperatures. |

| Toluene | Aprotic, non-polar | Useful for reactions at higher temperatures and for azeotropic removal of water if necessary. |

| Pyridine | Aprotic, polar, basic | Can act as both a solvent and an acid scavenger. Also known to catalyze acylation reactions.[5] |

Additives:

-

Base: An acid scavenger is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride). Common choices include triethylamine (Et3N), diisopropylethylamine (DIPEA), or pyridine.

-

Catalyst: For sterically hindered amines, a nucleophilic catalyst is often essential. 4-Dimethylaminopyridine (DMAP) or 1-methylimidazole are highly effective.[5][6]

Decision Tree for N-Acylation Solvent Selection

Caption: Decision tree for N-acylation solvent and additive selection.

Protocol 1: N-Acetylation using Acetyl Chloride in Dichloromethane

This protocol details a standard procedure for the N-acetylation of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine using an acyl chloride in an aprotic solvent.

Materials:

-

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

-

Acetyl chloride

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO3 (aq)

-

Brine

-

Anhydrous Na2SO4 or MgSO4

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine (1.0 equiv) and DMAP (0.05 equiv).

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of the amine).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv) to the solution.

-

Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography if necessary.

Solvent Selection Guide for Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The choice of solvent is heavily dependent on the reducing agent employed.

General Principles

The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its reduction. The solvent must be compatible with both steps.

-

Imine Formation: This is an equilibrium process that releases water. While some protocols use dehydrating agents, the choice of solvent can also influence this step. Protic solvents like methanol can facilitate imine formation.

-

Reduction: The reducing agent must be stable and effective in the chosen solvent.

Recommended Solvents for Common Reducing Agents

| Reducing Agent | Recommended Solvents | Rationale and Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | A mild and selective reagent. It is sensitive to water and incompatible with protic solvents like methanol.[7][8] Acetic acid is often added as a catalyst.[8] |

| Sodium Cyanoborohydride (NaCNBH3) | Methanol (MeOH), Ethanol (EtOH) | Stable in protic solvents and at neutral to slightly acidic pH.[7] Requires careful pH control (pH 6-7) to avoid reduction of the carbonyl starting material. Highly toxic. |

| 2-Picoline Borane | Methanol (MeOH), Tetrahydrofuran (THF), Water | A stable and easy-to-handle solid. Its stability in protic solvents makes it an excellent choice for reductive aminations.[9][10] It is a greener alternative to borohydrides that may generate toxic byproducts.[9] |

| Catalytic Hydrogenation (H2, Pd/C) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | A very clean and atom-economical method. The solvent must be compatible with the catalyst and hydrogenation conditions. |

Workflow for Reductive Amination Solvent and Reagent Selection

Caption: Workflow for selecting a reducing agent and compatible solvent.

Protocol 2: Reductive Amination with Acetone using 2-Picoline Borane

This protocol describes the reaction of 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine with acetone using the stable and versatile reducing agent, 2-picoline borane.

Materials:

-

1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

-

Acetone

-

2-Picoline Borane

-

Methanol (MeOH)

-

Acetic Acid (optional, as catalyst)

-

Saturated NaHCO3 (aq)

-

Brine

-

Anhydrous Na2SO4 or MgSO4

Procedure:

-

In a round-bottom flask, dissolve 1-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine (1.0 equiv) in methanol (to a concentration of approx. 0.2 M).

-

Add acetone (1.5 equiv) to the solution.

-

(Optional) Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add 2-picoline borane (1.2 equiv) portion-wise to the stirred solution. Note: Hydrogen gas may be evolved.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by the slow addition of 1 M HCl to decompose any remaining borane complex.

-

Adjust the pH to >8 with saturated NaHCO3.

-

Extract the product with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography if necessary.

Troubleshooting Guide

| Problem | Potential Cause (Solvent-Related) | Suggested Solution |

| Low Yield in N-Acylation | 1. Incomplete dissolution of starting materials. 2. Amine nucleophile deactivated by protic solvent impurities. | 1. Use a more polar aprotic solvent like DMF (use with caution) or gently warm the reaction mixture. 2. Ensure the use of anhydrous solvents. |

| Low Yield in Reductive Amination | 1. Incompatible solvent for the reducing agent (e.g., MeOH with NaBH(OAc)3). 2. Imine formation equilibrium is unfavorable. | 1. Consult the compatibility table and switch to an appropriate solvent. 2. Switch to a protic solvent like MeOH to favor imine formation (if compatible with the reducing agent). Consider adding a catalytic amount of acid. |

| Side Reactions | 1. Solvent participating in the reaction (e.g., pyridine reacting with a very reactive electrophile). 2. High reaction temperatures causing decomposition. | 1. Switch to a more inert solvent like DCM or THF. 2. Choose a lower-boiling point solvent or run the reaction at a lower temperature for a longer duration. |

Conclusion

The successful application of 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine in organic synthesis is highly dependent on a rational approach to solvent selection. The steric hindrance around the primary amine and the electronic nature of the methoxypyridine ring are the primary determinants of its reactivity. For N-acylation, polar aprotic solvents in combination with an appropriate base and catalyst are recommended. For reductive amination, the choice of solvent is dictated by the stability and reactivity profile of the selected reducing agent, with greener options like 2-picoline borane offering broad solvent compatibility. By following the principles and protocols outlined in this guide, researchers can navigate the challenges associated with this valuable building block and achieve optimal results in their synthetic endeavors.

References

Sources

- 1. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. junsei.co.jp [junsei.co.jp]

- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Troubleshooting & Optimization

Removing residual solvents from 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Technical Support Center: Solvent Removal Guide Subject: 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine Ticket ID: #SOLV-PYR-001 Status: Open

Introduction: The "Sticky" Nature of Your Molecule

You are working with 1-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine . Structurally, this molecule presents a "perfect storm" for trapping solvents:

-

The Basic Amine: Primary amines readily form hydrogen bonds with polar solvents (Ethanol, Methanol, THF).

-

The Lipophilic Tail: The isobutyl group adds lipophilicity, making the free base prone to forming oils or gums rather than crystalline solids.

-

The Labile Methoxy Group: The 6-methoxy-pyridine moiety is sensitive. Harsh acidic conditions (especially aqueous acid + heat) can hydrolyze the ether, converting your product into the unwanted 6-hydroxypyridin-2-one impurity [1].

This guide prioritizes gentle, non-destructive solvent removal techniques compliant with ICH Q3C (R8) guidelines.

Module 1: The "Sticky Oil" Syndrome (Free Base Handling)

User Issue: "My product comes off the rotovap as a thick yellow oil. High vacuum (0.1 mbar) isn't removing the last 5% of DCM/THF."

Technical Insight: Oils trap solvent in their lattice-free bulk. Diffusion of solvent from the center of an oil droplet to the surface is kinetically slow. You must break the "oil" phase or chemically displace the trapped solvent.

Troubleshooting Protocol:

Q: How do I dry the oil without heating it to decomposition? A: Use the "Dissolve-Precipitate-Evaporate" (DPE) Cycle.

-

Dissolution: Dissolve your oil in a minimal amount of a solvent that dissolves the product but has a lower boiling point than the trapped solvent (e.g., DCM).

-

Azeotropic Displacement: Add a co-solvent that forms an azeotrope with the impurity but in which your product is less soluble (e.g., n-Heptane or Methyl tert-butyl ether (MTBE) ).

-

Rotary Evaporation: Evaporate slowly. The heptane will "carry" the polar solvent (THF/DCM) out.

-

Trituration: As the volume decreases, the amine should precipitate as a solid or a fine suspension rather than an oil.

The "Anti-Oil" Workflow:

Caption: Figure 1. Azeotropic displacement strategy to convert solvent-trapping oils into dryable solids.

Module 2: Salt Formation (The Gold Standard)

User Issue: "I cannot get the residual solvent below ICH limits (e.g., THF > 720 ppm) in the free base."

Technical Insight: Crystalline salts have a defined lattice that excludes solvent molecules much better than amorphous free bases. However, you must avoid hydrolyzing the methoxy group.

Q: Which salt should I form? A: The Hydrochloride (HCl) or Oxalate salt.

Critical Warning: Do NOT use aqueous HCl with heat. This will demethylate the pyridine ring [1]. Use Anhydrous conditions.

Protocol: Anhydrous HCl Salt Formation

-

Dissolve: Dissolve the free base amine in dry Diethyl Ether or 1,4-Dioxane (5 volumes).

-

Acidify: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Precipitate: The HCl salt should crash out immediately as a white solid.

-

Wash: Filter and wash the cake with fresh ether (removes lipophilic impurities and residual high-boiling solvents).

-

Dry: Vacuum oven at 40°C.

Data Comparison: Free Base vs. Salt

| Parameter | Free Base (Oil) | HCl Salt (Solid) |

| Physical State | Viscous Oil/Gum | Crystalline Powder |

| Residual THF | ~3,000 - 5,000 ppm | < 500 ppm |

| Drying Time | 48+ Hours (High Vac) | 4-6 Hours (Vac Oven) |

| Stability | Oxidizes in air | Stable indefinitely |

Module 3: Removing Polar Solvents (DMF/DMSO)

User Issue: "I used DMF for a substitution reaction. It won't come off on the rotovap."

Technical Insight: DMF (BP 153°C) and DMSO (BP 189°C) have high boiling points. Heating your sensitive amine to these temperatures will cause degradation. You must use partitioning , not just evaporation.

Q: How do I remove DMF without heat? A: The LiCl Wash Method (The "Salting Out" Effect).

DMF is miscible with water, but organic amines are not (especially in non-polar solvents). Adding Lithium Chloride (LiCl) to the aqueous wash increases the ionic strength, forcing more DMF into the water phase while keeping your product in the organic phase [2].

Protocol:

-

Dilute: Dissolve crude reaction mix in Ethyl Acetate (or MTBE).

-

Wash 1-3: Wash the organic layer with 5% Aqueous LiCl (3 times).[1]

-

Wash 4: Wash with Brine (saturated NaCl) to remove residual lithium.

-

Dry: Dry organic layer over Na₂SO₄, filter, and concentrate.

Module 4: Regulatory & Analytical (ICH Q3C)

User Issue: "How do I prove the solvent is gone?"

Technical Insight: You must comply with ICH Q3C (R8) guidelines.[5][6][7] Solvents are categorized by toxicity.

Common Solvents & Limits (ICH Q3C R8) [3]:

| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) |

| Benzene | 1 (Avoid) | 0.002 | 2 |

| Methanol | 2 | 30.0 | 3,000 |

| THF | 2 | 7.2 | 720 |

| DCM | 2 | 6.0 | 600 |

| Acetone | 3 | 50.0 | 5,000 |

| Ethanol | 3 | 50.0 | 5,000 |

Analytical Method: Headspace GC (HS-GC) Do not rely on NMR alone. NMR detection limits for solvents like DCM or Heptane are often around 1000 ppm (0.1 wt%), which may fail Class 1 or 2 limits.

-

Recommendation: Use HS-GC with DMSO as the diluent for the final Certificate of Analysis.

References

-

Pyridine Stability: Katritzky, A. R., et al. "Hydrolysis of Methoxy-pyridines."[8][9] Journal of the Chemical Society B, 1968.[8] (Acidic hydrolysis of 2-methoxypyridines yields 2-pyridones).

- DMF Removal:Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for LiCl washing of DMF).

-

Regulatory Limits: International Council for Harmonisation (ICH).[6][7] "Impurities: Guideline for Residual Solvents Q3C(R8)."

Sources

- 1. epfl.ch [epfl.ch]

- 2. Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. echemi.com [echemi.com]

- 5. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 6. HWI group - ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products [hwi-group.de]

- 7. database.ich.org [database.ich.org]

- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Addressing catalyst poisoning when using pyridine-containing substrates

Status: Operational Ticket ID: PYR-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Hub

The Issue:

Pyridine and its derivatives are "privileged structures" in drug discovery but notorious "catalyst poisons" in process chemistry. The nitrogen atom in the pyridine ring possesses a non-bonded lone pair of electrons (

The Mechanism: In transition metal catalysis (Pd, Pt, Rh, Ir), this nitrogen competes with your reagents (hydrogen, aryl halides, or olefins) for open coordination sites on the metal surface.

-

Heterogeneous (Pd/C, PtO2): Pyridine binds irreversibly to the metal surface, physically blocking active sites.

-

Homogeneous (Suzuki, Buchwald): Pyridine displaces labile ligands, forming stable, catalytically inactive "dead" complexes (e.g.,

).

Diagnostic: Is it Poisoning?

Before altering your protocol, confirm the diagnosis using this logic flow:

Figure 1: Diagnostic decision tree for distinguishing immediate poisoning from product inhibition.

Heterogeneous Hydrogenation (Pd/C, PtO2, Rh)[1][2]

Common Scenario: Reducing a nitro, alkene, or alkyne group on a pyridine-containing molecule, but the reaction refuses to proceed.

The Solution: Protonation (The "Acid Trick")

The most robust method to prevent pyridine poisoning is to protonate the nitrogen lone pair. A pyridinium ion (

| Parameter | Standard Protocol | Pyridine-Optimized Protocol |

| Solvent | MeOH, EtOH, EtOAc | Acidic MeOH or HOAc |

| Additive | None | 1.0 - 1.5 eq. HCl, H2SO4, or TFA |

| Catalyst | Pd/C (Standard) | PtO2 (Adams Cat.) or Rh/C |

| Pressure | 1 atm (Balloon) | 3–5 bar (Parr Shaker) |

Why PtO2 or Rh?

While Pd/C is the workhorse, it is highly susceptible to nitrogen poisoning.

-

Platinum Oxide (PtO2): Often preferred for pyridine rings because it functions exceptionally well in acidic media (acetic acid).

-

Rhodium (Rh/C): Exhibits lower affinity for nitrogen poisoning compared to Palladium and allows hydrogenation of the ring itself under milder conditions if desired.

Protocol A: Acid-Modified Hydrogenation

Use this for reducing functional groups attached to a pyridine ring.

-

Preparation: Dissolve substrate (1.0 mmol) in MeOH (10 mL).

-

Acidification: Add concentrated HCl (1.1 eq) or H2SO4. Note: If your molecule is acid-sensitive (e.g., acetals), use Acetic Acid as the solvent instead.

-

Catalyst Addition: Add 10 wt% Pd/C (or 5 wt% PtO2).

-

Purge: Degas with

x3, then purge with -

Reaction: Stir vigorously. The protonated pyridine will repel from the metal surface, allowing

to access the active sites. -

Workup: Filter catalyst over Celite. Neutralize filtrate with

to recover the free base.

Homogeneous Cross-Coupling (Suzuki, Buchwald)

Common Scenario: Suzuki coupling fails with 2-halopyridines or pyridyl boronates.

The Solution: Steric Bulk (Ligand Engineering)

In homogeneous catalysis, you cannot always use acid (it destroys boronic acids and organozincs). Instead, you must use sterically bulky ligands .

Mechanism of Protection: Bulky ligands (e.g., Buchwald biaryl phosphines) create a "cone of protection" around the Pd center. This allows the oxidative addition of the aryl halide but sterically prevents the small, rod-like pyridine nitrogen from coordinating to the metal.

Figure 2: Steric shielding by bulky ligands prevents pyridine coordination.

Recommended Ligand Systems

| Ligand Class | Specific Examples | Best Use Case |

| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | General Suzuki/Buchwald with pyridines. High activity. |

| Bulky Trialkylphosphines | Electron-rich, good for oxidative addition of chloropyridines. | |

| NHC Ligands | PEPPSI-IPr, Pd-NHC G3 | Extremely robust; resistant to heat and poisoning. |

Protocol B: "Bulletproof" Suzuki for Pyridines

Use this for coupling 2-chloropyridine or similar difficult substrates.

-

Catalyst: Use a pre-catalyst to ensure defined Pd:Ligand ratio. XPhos Pd G2 or Pd(dppf)Cl2 (for simple cases).

-

Base: Use

(3.0 eq). Carbonate bases are often too weak for difficult pyridyl couplings. -

Solvent: 1,4-Dioxane/Water (4:1) . The water is crucial for the transmetallation step and helps solubilize the inorganic base, improving kinetics.

-

Temperature: Heat to 80–100°C . Pyridines are electron-deficient and reluctant to undergo oxidative addition; heat is necessary.

Frequently Asked Questions (FAQs)

Q1: I cannot use acid because my substrate has a Boc group. What now? A: If you cannot protonate the pyridine, you have two options:

-

Lewis Acid Complexation: Add 1.0 eq of

. This complexes the nitrogen lone pair similarly to a proton but is non-protic. -

Increase Catalyst Loading: Brute force. Increase Pd/C loading to 20-50 wt%. This provides enough active sites that some can be sacrificed to poisoning while others perform the catalysis.

Q2: My 2-pyridyl boronic acid is decomposing (protodeboronation). Is this poisoning? A: No, this is substrate instability. 2-pyridyl boronates are notoriously unstable.

-

Fix: Switch to MIDA boronates (slow release) or Potassium Trifluoroborates (

) . These are far more stable than free boronic acids.

Q3: Can I use Pyridine as the solvent? A: Only if you are using a catalyst designed for it (e.g., homogeneous Crabtree’s catalyst is poisoned, but specific heterogeneous Rh systems can tolerate it). Generally, avoid pyridine as a solvent for metal-catalyzed reactions unless it is acting as a ligand/base in a known protocol (e.g., Heck reaction without phosphines).

References

-

Mechanism of Poisoning: O'Connor, J. M., et al. "Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes." Chemical Reviews, 2003.

-

Acidic Hydrogenation: Blaser, H. U., et al. "Industrial Application of Homogeneous Catalysis." Applied Catalysis A: General, 2001.[1]

-

Buchwald Ligands (Sterics): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

NHC Ligands: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

-

MIDA Boronates: Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids for Cross-Coupling." Journal of the American Chemical Society, 2010.

Sources

Validation & Comparative

Comparative Guide: 6-Methoxypyridine vs. 6-Fluoropyridine Amines in Drug Design

[1]

Executive Summary: The "Magic Methyl" vs. The "Bioisosteric Fluorine"

In medicinal chemistry, the switch between a methoxy (-OCH₃) and a fluoro (-F) substituent at the 6-position of a 2-aminopyridine scaffold is a high-impact optimization strategy.[1] This transformation is rarely neutral; it drastically alters the electronic landscape of the pyridine ring, modulates the basicity of the nitrogen, and shifts the metabolic trajectory of the molecule.

-

Select 6-Methoxypyridine when: You require a hydrogen bond acceptor (HBA) at the ortho-position, need to increase solubility via polarity, or require a specific planar conformation for the active site.[1]

-

Select 6-Fluoropyridine when: You must block a metabolic "soft spot" (O-demethylation), need to lower the pKa of the pyridine nitrogen (to reduce off-target hERG binding or improve permeability), or require a small, lipophilic isostere to fit a tight pocket.[1]

Physicochemical Profiling: The Data

The following table summarizes the critical differences between the two motifs, assuming a 2-amino-6-substituted pyridine scaffold (a common kinase inhibitor hinge-binding motif).

| Feature | 2-Amino-6-Methoxypyridine | 2-Amino-6-Fluoropyridine | Impact on Bioactivity |

| Electronic Effect | Inductive Withdrawal (-I), Resonance Donation (+R) | Strong Inductive Withdrawal (-I), Weak Resonance (+R) | F makes the ring electron-poor; OMe is electron-rich by resonance but withdrawing by induction at the ortho position.[1] |

| pKa (Ring N) | ~ 4.5 – 5.0 (Est.)[1] | ~ 1.0 – 1.5 (Est.) | F dramatically reduces basicity.[1] A lower pKa reduces lysosomal trapping and often improves passive permeability. |

| H-Bonding | Strong H-Bond Acceptor (OMe oxygen) | Weak H-Bond Acceptor (F atom) | OMe can engage in critical water bridges or backbone interactions.[1] F is a poor acceptor but can engage in orthogonal dipolar interactions.[1] |

| Lipophilicity (LogP) | Moderate (Polar surface area from Oxygen) | High (F increases lipophilicity) | F typically increases LogD, improving membrane permeability but potentially increasing non-specific binding. |

| Metabolic Liability | High (O-Demethylation) | Low (Metabolic Blocker) | OMe is a primary target for CYP450 (O-dealkylation).[1] F blocks oxidation at the C6 position. |

| Steric Bulk | Large, Planar (Preferred conformation) | Small, Spherical (Isostere of H) | OMe can force coplanarity or clash with tight pockets. F mimics Hydrogen (Van der Waals radius ~1.47 Å vs 1.20 Å for H).[1] |

Mechanism of pKa Modulation

The basicity of the pyridine nitrogen is the single most important variable changed in this switch.

-

Methoxy Effect: While -OCH₃ is an electron-donating group (EDG) by resonance, at the ortho (6-) position, its inductive withdrawal (-I) and steric hindrance to solvation significantly lower the pKa compared to an unsubstituted 2-aminopyridine (~6.86), but it remains moderately basic.[1]

-

Fluoro Effect: Fluorine is the most electronegative element. Its strong -I effect at the ortho position pulls electron density away from the ring nitrogen lone pair, rendering it essentially non-basic (pKa < 2.0). This prevents protonation at physiological pH, which is crucial for crossing the Blood-Brain Barrier (BBB).[1]

Decision Logic & SAR Visualization

The following diagram illustrates the decision process for selecting between these two moieties during Lead Optimization.

Caption: Strategic decision tree for switching between 6-methoxy and 6-fluoro substituents based on ADME/Tox liabilities.

Case Studies: The Switch in Action

Case A: Metabolic Stability (The "Fluorine Win")

Context: In the development of Anilinoquinazoline Antitubercular Agents , researchers explored the SAR of the 2-pyridyl ring (Ring B).[2]

-

Observation: The 6-methoxy analogue suffered from "greatly reduced activity" and metabolic instability due to rapid O-demethylation.[1]

-

The Switch: Replacing the 6-methoxy group with 6-fluoro (and 6-chloro) restored potent antibacterial activity (MIC < 1.0 µM) and significantly improved metabolic stability by blocking the oxidation site.[1] The fluorine atom provided the necessary electronic deactivation without the steric bulk of the methoxy group.

-

Reference:

Case B: Selectivity & Solubility (The "Methoxy Win")

Context: Optimization of Imidazopyridines for Visceral Leishmaniasis .

-

Observation: While fluorine analogues were synthesized, the 6-methoxy derivative displayed the highest Selectivity Index (SI > 100) against the parasite versus mammalian cells.[1]

-

Mechanism: The methoxy group likely engaged in a specific hydrogen bond within the parasite target's active site that the fluorine atom could not replicate. Additionally, the methoxy group improved the aqueous solubility of the lead compound compared to the lipophilic fluoro-analogue.

-

Reference: [Structure–Property Optimization... (ACS Infect.[1] Dis. 2023)]([Link]1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-Fluoropyridine (S_NAr Method)

This method utilizes the high reactivity of 2,6-difluoropyridine towards nucleophilic aromatic substitution.[1]

Reagents: 2,6-Difluoropyridine, Ammonium Hydroxide (28-30%), Sealed Tube/Autoclave.[1] Workflow:

-

Charge: Add 2,6-difluoropyridine (50 g, 434 mmol) and Ammonium Hydroxide (200 mL) to a steel pressure vessel.

-

Heat: Seal the vessel and heat to 105 °C for 15 hours. Note: Fluorine is a better leaving group than Chlorine in S_NAr reactions on pyridines due to the high electronegativity of F stabilizing the Meisenheimer complex.

-

Workup: Cool the vessel in an ice bath. The product, 2-amino-6-fluoropyridine, will precipitate as a white solid.[1]

-

Isolation: Filter the precipitate, wash with cold water (2 x 50 mL), and dry under vacuum.

-

Yield: Typically 90-95% .

-

Validation: ¹H NMR (CDCl₃): δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (br s, 2H, NH₂).

Protocol B: Synthesis of 2-Amino-6-Methoxypyridine (Displacement)

This method requires a stronger nucleophile (methoxide) and typically starts from the chloro-derivative.[1]

Reagents: 2-Amino-6-chloropyridine, Sodium Methoxide (NaOMe), Methanol (MeOH).[1] Workflow:

-

Charge: Dissolve 2-amino-6-chloropyridine (1 eq) in anhydrous Methanol.

-

Activate: Add Sodium Methoxide (2-3 eq) slowly at room temperature.

-

Reflux: Heat the mixture to reflux (65 °C) for 12–24 hours. Note: The amino group is electron-donating, deactivating the ring toward S_NAr; harsh conditions or high equivalents of methoxide are often required.

-

Workup: Concentrate the solvent, dilute with water, and extract with Ethyl Acetate.

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography is usually required to remove unreacted starting material.[1]

-

Yield: Typically 70-85% .

Synthesis Workflow Diagram

Caption: Synthetic pathways comparing the facile SNAr of fluoropyridines vs. the methoxylation of chloropyridines.

References

-

Dual Inhibition of Mycobacterium tuberculosis and the Host TGFBR1 by an Anilinoquinazoline. PMC (NIH). Available at: [Link]

-

Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available at: [Link][1]

-

Metabolic Soft Spot Identification and Compound Optimization. Novartis / ResearchGate.[1] Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Validating Purity of Pyridine Amines: A Comparative Guide to LC-MS Techniques

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Pyridine amines, a class of basic heterocyclic organic compounds, are foundational building blocks in numerous pharmaceuticals and agrochemicals.[1][2] Their inherent basicity and polarity, however, present significant analytical challenges, demanding robust and reliable methods for purity validation.[3][4]

This guide provides an in-depth comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the comprehensive purity assessment of pyridine amines. We will move beyond simple procedural lists to explore the underlying chromatographic principles, enabling you to make informed decisions for developing self-validating, accurate, and sensitive methods.

The Analytical Conundrum: Physicochemical Properties of Pyridine Amines

Pyridine amines are structurally related to benzene, with a nitrogen atom replacing a methine group, which imparts basicity.[1][2] This structure leads to several analytical hurdles:

-